N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
This compound is a complex organic molecule with the molecular formula C19H18BrF3N2O3 . It contains a variety of functional groups, including a bromo group, a hydroxymethyl group, a trifluoromethyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the bromo, hydroxymethyl, trifluoromethyl, and urea groups would contribute to the overall structure and properties of the molecule .Scientific Research Applications
Urea Utilization and Regulation
Urea is widely used as a non-protein nitrogen source in ruminant diets, offering an economical alternative to feed proteins. The transformation of urea in the rumen by bacterial urease into ammonia is crucial for synthesizing microbial proteins, which are essential for the nutritional requirements of ruminants (Jin et al., 2018). This process underscores the importance of understanding urea metabolism and its regulation within agricultural contexts to enhance the efficiency of urea utilization in animal feeds.
Environmental Impact of Urea Fertilization
The environmental impact of urea fertilizers, particularly concerning nitrogen efficiency and the reduction of greenhouse gas emissions, has been a significant area of research. Studies focus on the problems of NH3 volatilization and NO2- accumulation from urea-based fertilizers, highlighting the effectiveness of urease inhibitors like NBPT in mitigating these issues (Ray et al., 2020). These insights are pivotal for developing strategies that minimize environmental pollution while maximizing agricultural productivity.
Synthetic Protocols for Chromen-4-yl Compounds
Research on synthetic protocols for compounds structurally related to the query compound, such as 6H-benzo[c]chromen-6-ones, has been documented. These compounds are of pharmacological importance, and their synthesis involves methods like Suzuki coupling reactions and lactonization, highlighting the chemical versatility and potential applications of such structures in drug development and other fields (Mazimba, 2016).
Urease Inhibitors and Their Applications
The application of urease inhibitors in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract has been explored. These studies reveal the potential of urease inhibitors, including urea derivatives, in medical applications beyond their agricultural uses (Kosikowska & Berlicki, 2011).
Properties
IUPAC Name |
1-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrF3N2O3/c1-25(18(27)24-14-4-2-3-12(7-14)19(21,22)23)17-11(9-26)10-28-16-6-5-13(20)8-15(16)17/h2-8,11,17,26H,9-10H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWYFKNAXFIFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=C(C=C2)Br)CO)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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